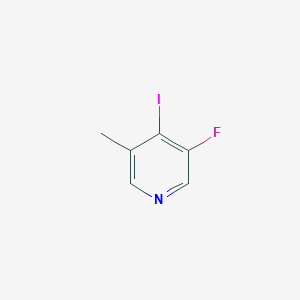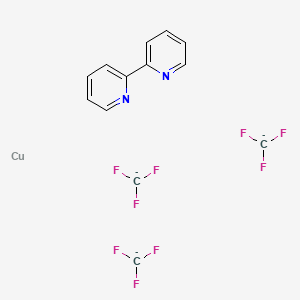
Bpycu(CF3)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bpycu(CF3)3, also known as Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-, is a copper complex with the molecular formula C13H8CuF9N2. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a bipyridine ligand. It is a yellow solid that is soluble in organic solvents like acetone, ethyl acetate, and acetonitrile, but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Bpycu(CF3)3 can be synthesized through a mild and operationally simple method involving the use of a bench-stable copper(III) complex. The synthesis typically involves the reaction of copper(II) trifluoromethyl complexes with 2,2’-bipyridine under visible light. The reaction conditions are mild, often carried out at room temperature, and the process is initiated by photoinduced homolytic cleavage of the copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction under industrial conditions.
化学反応の分析
Types of Reactions
Bpycu(CF3)3 undergoes several types of chemical reactions, including:
Trifluoromethylation: This compound is used as a source of trifluoromethyl radicals, which can be introduced into various organic molecules.
Hydrogen Abstraction: The compound can abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include alkyl bromides, iodides, and primary amines.
Major Products
The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various fields, including pharmaceuticals and agrochemicals .
科学的研究の応用
Bpycu(CF3)3 has a wide range of applications in scientific research:
Chemistry: It is used in the trifluoromethylation of organic molecules, which is important for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Bpycu(CF3)3 involves the generation of reactive electrophilic carbon-centered CF3 radicals through photoinduced homolytic cleavage. These radicals can then abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products. The process involves radical-polar crossover and ionic coupling between the resulting carbocation intermediate and the anionic CF3 source .
類似化合物との比較
Similar Compounds
- Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-
- 2,2’-bipyridine tris(trifluoromethyl) Copper
- (2,2’-Bipyridine-κN1,κN1’)tris(trifluoromethyl)-Copper
Uniqueness
Bpycu(CF3)3 is unique due to its ability to act as both a source of trifluoromethyl radicals and anions, making it highly versatile in various chemical reactions. Its stability and operational simplicity under mild conditions further enhance its applicability in scientific research and industrial processes .
特性
分子式 |
C13H8CuF9N2-3 |
|---|---|
分子量 |
426.75 g/mol |
IUPAC名 |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
InChIキー |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





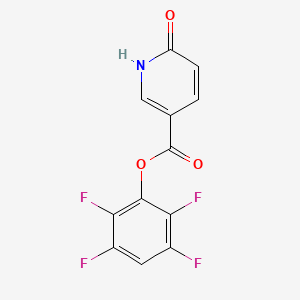
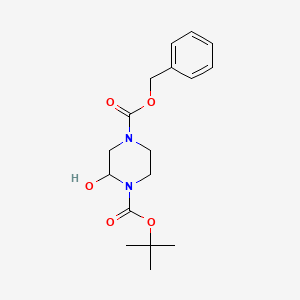
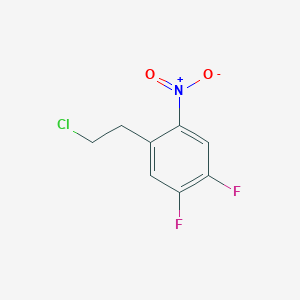
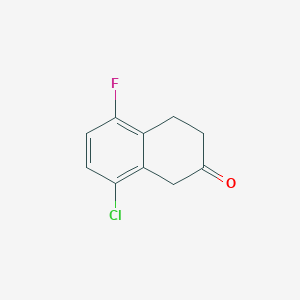

![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
